Cas no 943407-01-0 (5,5'-(1,3-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde))

5,5'-(1,3-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde) is a high-purity organic compound featuring a rigid, conjugated backbone with a central 1,3-phenylene core linked to two substituted benzaldehyde units via ethynyl bridges. The tert-butyl groups enhance solubility and steric stability, while the hydroxy and aldehyde functionalities offer versatile reactivity for further derivatization. This compound is particularly valuable in materials science, serving as a precursor for advanced polymers, coordination complexes, or optoelectronic materials due to its extended π-conjugation and structural tunability. Its well-defined molecular architecture makes it suitable for applications requiring precise molecular design, such as organic semiconductors or metal-organic frameworks.
5,5'-(1,3-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde) structure
943407-01-0 structure
Product name:5,5'-(1,3-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde)
CAS No:943407-01-0
MF:C32H30O4
MW:478.5782
CID:4762483
PubChem ID:102088722

5,5'-(1,3-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde) Chemical and Physical Properties

Names and Identifiers

    • 5,5'-(1,3-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde)
    • YSZC1512
    • 5,5'-[1,3-Phenylenebis(1,2-ethynediyl)]bis(3-tert-butylsalicylaldehyde)
    • 3-tert-butyl-5-[2-[3-[2-(3-tert-butyl-5-formyl-4-hydroxyphenyl)ethynyl]phenyl]ethynyl]-2-hydroxybenzaldehyde
    • 3-tert-butyl-5-(2-{3-[2-(3-tert-butyl-5-formyl-4-hydroxyphenyl)ethynyl]phenyl}ethynyl)-2-hydroxybenzaldehyde
    • BS-47315
    • CS-0169980
    • F76476
    • 943407-01-0
    • Inchi: 1S/C32H30O4/c1-31(2,3)27-17-23(15-25(19-33)29(27)35)12-10-21-8-7-9-22(14-21)11-13-24-16-26(20-34)30(36)28(18-24)32(4,5)6/h7-9,14-20,35-36H,1-6H3
    • InChI Key: OAJNEVOHPGKMBT-UHFFFAOYSA-N
    • SMILES: O([H])C1=C(C([H])=O)C([H])=C(C#CC2C([H])=C([H])C([H])=C(C=2[H])C#CC2=C([H])C(C([H])=O)=C(C(=C2[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])O[H])C([H])=C1C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

Computed Properties

  • Exact Mass: 478.21440943g/mol
  • Monoisotopic Mass: 478.21440943g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 8
  • Complexity: 836
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 8.6
  • Topological Polar Surface Area: 74.6

5,5'-(1,3-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde) Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1229186-1g
5,5'-(1,3-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde)
943407-01-0 95%
1g
$700 2024-06-03
Ambeed
A1226467-1g
5,5'-(1,3-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde)
943407-01-0 98%
1g
$513.0 2025-02-25
eNovation Chemicals LLC
Y1229186-1g
5,5'-(1,3-phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde)
943407-01-0 95%
1g
$480 2025-02-28
eNovation Chemicals LLC
Y1229186-1g
5,5'-(1,3-phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde)
943407-01-0 95%
1g
$480 2025-02-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1240620-250mg
5,5'-(1,3-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde)
943407-01-0 98%
250mg
¥ŴȡŤǷ 2023-07-25
Ambeed
A1226467-100mg
5,5'-(1,3-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde)
943407-01-0 98%
100mg
$118.0 2025-02-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1240620-100mg
5,5'-(1,3-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde)
943407-01-0 98%
100mg
¥ŴǒƜƜ 2023-07-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1240620-1g
5,5'-(1,3-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde)
943407-01-0 98%
1g
¥ňňǷƜ 2023-07-25
Aaron
AR01XCEP-100mg
5,5'-(1,3-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde)
943407-01-0 98%
100mg
$88.00 2025-02-12
Aaron
AR01XCEP-250mg
5,5'-(1,3-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde)
943407-01-0 98%
250mg
$172.00 2025-02-12

Additional information on 5,5'-(1,3-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde)

Introduction to 5,5'-(1,3-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde) and Its Significance in Modern Chemical Research

The compound with the CAS number 943407-01-0, known as 5,5'-(1,3-phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde), represents a fascinating intersection of organic chemistry and pharmaceutical innovation. This molecule, characterized by its intricate structure, has garnered attention in recent years due to its potential applications in various scientific domains. The presence of multiple functional groups, including aldehyde and hydroxyl moieties, alongside a phenylenebis(ethyne-2,1-diyl) core, makes it a versatile candidate for further exploration.

In the realm of medicinal chemistry, the 5,5'-(1,3-phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde) has been studied for its structural analogs and derivatives that exhibit promising biological activities. The tert-butyl substituents enhance the lipophilicity of the molecule, which is a critical factor in drug design for improving membrane permeability and bioavailability. Additionally, the hydroxybenzaldehyde moiety is well-known for its role in the synthesis of various pharmacologically active compounds.

Recent research has highlighted the compound's potential in developing novel therapeutic agents. Specifically, studies have demonstrated its efficacy in inhibiting certain enzymes and pathways associated with inflammatory diseases and cancer. The 1,3-phenylenebis(ethyne-2,1-diyl) core provides a rigid scaffold that can be modified to target specific biological receptors or enzymes. This structural flexibility has opened up new avenues for designing molecules with enhanced selectivity and reduced side effects.

The synthesis of 5,5'-(1,3-phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde) involves sophisticated organic reactions that showcase the mastery of modern synthetic chemistry. The use of palladium-catalyzed cross-coupling reactions is particularly noteworthy, as it allows for the precise construction of complex carbon-carbon bonds. These reactions are not only efficient but also environmentally friendly, aligning with the growing emphasis on sustainable chemical practices.

Moreover, the compound's photophysical properties have been explored in the context of optoelectronic applications. The conjugated system formed by the ethyne linkages and aromatic rings contributes to its ability to absorb and emit light at specific wavelengths. This characteristic makes it a promising candidate for use in organic light-emitting diodes (OLEDs) and other advanced display technologies. The tert-butyl groups also play a role in stabilizing the molecule against degradation under ambient conditions.

In conclusion, 5,5'-(1,3-phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde) represents a significant advancement in chemical research with far-reaching implications. Its unique structural features and versatile functional groups make it an invaluable tool for developing new drugs and materials. As research continues to uncover its potential applications, this compound is poised to play a pivotal role in shaping the future of medicinal chemistry and materials science.

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Amadis Chemical Company Limited
(CAS:943407-01-0)5,5'-(1,3-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde)
A1067172
Purity:99%/99%
Quantity:250mg/1g
Price ($):181.0/462.0